(4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone
Description
The compound "(4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone" is a 1,8-naphthyridine derivative featuring a 4-methoxyphenylamino substituent at the 4-position and a morpholino methanone group at the 3-position. This structure combines aromatic and heterocyclic moieties, which are common in medicinal chemistry for targeting enzyme active sites, such as kinases or nucleic acid-binding proteins.
Properties
IUPAC Name |
[4-(4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-3-8-17-19(24-15-4-6-16(27-2)7-5-15)18(13-22-20(17)23-14)21(26)25-9-11-28-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOOWJFHIYTVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthyridine core, followed by the introduction of the methoxyphenyl and morpholino groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
For instance, the naphthyridine core can be synthesized through a condensation reaction involving 2-aminonicotinic acid and acetic anhydride. The methoxyphenyl group is then introduced via a nucleophilic substitution reaction using 4-methoxyaniline. Finally, the morpholino group is added through a coupling reaction with morpholine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form quinone derivatives under the influence of strong oxidizing agents such as potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino group, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while reduction of a nitro group can produce the corresponding amine.
Scientific Research Applications
Structure and Properties
The molecular structure of this compound features a naphthyridine core, which is known for its pharmacological properties. The presence of the morpholino group enhances its solubility and bioavailability, making it a candidate for drug development. The methoxyphenyl substitution is also significant, as it can influence the compound's interaction with biological targets.
Case Studies
- Antimicrobial Activity : Research indicates that naphthyridine derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study highlighted that specific derivatives showed superior activity compared to traditional antibiotics like ciprofloxacin .
- Clinical Implications : The potential use of naphthyridine derivatives in treating bacterial infections has been explored in clinical settings. For example, some derivatives have been evaluated in clinical trials for their efficacy against respiratory infections caused by resistant bacterial strains .
Case Studies
- In Vitro Studies : Laboratory studies have demonstrated that certain naphthyridine derivatives can inhibit the proliferation of cancer cell lines. For instance, derivatives similar to (4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone have shown promise in reducing cell viability in breast and lung cancer models .
- Mechanistic Insights : Investigations into the molecular pathways affected by these compounds reveal that they can modulate signaling pathways involved in cell survival and apoptosis, suggesting a multi-faceted approach to cancer therapy .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s ability to modulate signaling pathways, such as the ERK (Extracellular Signal-Regulated Kinase) pathway, contributes to its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects: The target compound’s morpholino methanone group (electron-withdrawing) contrasts with the nitro-phenyl group in 3g , which may reduce solubility but enhance electrophilic reactivity. The 4-methoxyphenylamino group could improve membrane permeability compared to non-substituted aryl groups.
- Synthetic Efficiency: The synthesis of VI-4 (47% yield, 94% purity) via amination in DMF/DIEA highlights challenges in coupling morpholino-containing intermediates, suggesting similar hurdles for the target compound.
- Biological Relevance: Morpholin-3-one derivatives (e.g., from ) show antimalarial activity, implying that the target compound’s morpholino group may confer similar bioactivity if tested.
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties Based on Structural Features
Analysis :
- The target compound’s moderate LogP and low solubility align with other 1,8-naphthyridine derivatives, necessitating formulation optimization for in vivo studies.
Biological Activity
(4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's IUPAC name is [4-(4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone. Its molecular formula is , with a molecular weight of 378.43 g/mol. The structure features a naphthyridine core with morpholino and methoxyphenyl substituents, which contribute to its biological properties.
The mechanism of action of this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
- Modulation of Signaling Pathways : It has been shown to interact with signaling pathways such as the ERK (Extracellular Signal-Regulated Kinase) pathway, which is crucial in regulating cell proliferation and survival.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance:
- In Vitro Studies : In studies involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated cytotoxic effects with IC50 values indicating potent antiproliferative activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 13.3 |
| HeLa | 10.5 |
| PANC 1 | 12.0 |
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent:
- Mechanistic Insights : It has been reported to reduce the expression of pro-inflammatory cytokines in activated immune cells, suggesting its potential use in treating inflammatory diseases .
Study 1: Antitumor Activity in Malignant Pleural Mesothelioma
A study investigated the combined effects of trametinib (a MEK inhibitor) and (4-Methoxyphenyl)amino compounds on malignant pleural mesothelioma cells. The combination treatment significantly inhibited tumor growth compared to either agent alone, highlighting the potential synergistic effects of these compounds in cancer therapy .
Study 2: Inhibition of Hyaluronan Biosynthesis
Another study explored how the compound affects hyaluronan biosynthesis in chondrocytes. It was found that while it inhibited hyaluronan synthesis, it also blocked pro-inflammatory pathways independently, indicating a multifaceted role in modulating cellular responses .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone?
- Answer : The compound can be synthesized via multistep reactions involving:
- Step 1 : Condensation of naphthyridine derivatives with POCl₃ in N,N-dimethylformamide (DMF) under controlled heating (e.g., 80–100°C), followed by cooling and crystallization .
- Step 2 : Subsequent functionalization with morpholino groups via nucleophilic substitution or coupling reactions. Sonochemical methods (ultrasound-assisted synthesis) may improve reaction efficiency compared to traditional reflux, reducing reaction time from hours to minutes .
- Key Considerations : Monitor reaction progress using TLC and purify via column chromatography or recrystallization.
Q. How can the structural integrity of the synthesized compound be validated?
- Answer : Use a combination of analytical techniques:
- Melting Point Analysis : Compare observed values with literature data (e.g., discrepancies >2°C suggest impurities) .
- Spectroscopy :
- IR : Confirm presence of morpholino C-O-C (∼1100 cm⁻¹) and naphthyridine N-H stretches (∼3300 cm⁻¹) .
- ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, aromatic protons in naphthyridine core) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS for [M+H]⁺) .
Q. What safety protocols are critical during synthesis and handling?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods when working with volatile reagents (e.g., POCl₃, DMF).
- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste channels .
Advanced Research Questions
Q. How can discrepancies in synthetic yields between sonochemical and thermal methods be resolved?
- Answer :
- Parameter Optimization : Adjust ultrasound frequency (20–40 kHz) and power (50–200 W) to enhance cavitation effects, which improve reagent mixing and reduce side reactions .
- Kinetic Analysis : Compare activation energies via Arrhenius plots for thermal vs. sonochemical pathways to identify rate-limiting steps .
- Byproduct Profiling : Use HPLC-MS to detect intermediates or degradation products unique to each method .
Q. What in vitro assays are suitable for evaluating the compound’s cytotoxic activity?
- Answer :
- Cell Viability Assays :
- MTT Assay : Treat MCF7 cells with varying concentrations (1–100 µM) for 48–72 hours, measure formazan absorbance at 570 nm .
- Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.
- Mechanistic Studies : Pair cytotoxicity data with Western blotting (e.g., caspase-3 activation) or ROS detection assays .
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on morpholino and methoxyphenyl groups as potential hydrogen bond donors/acceptors .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable poses) .
- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (molar refractivity) descriptors with experimental IC₅₀ values .
Q. How to design experiments resolving contradictions in enzyme inhibition data?
- Answer :
- Orthogonal Assays : Validate inhibition using fluorescence-based (e.g., FLIPR) and radiometric (e.g., ³²P-ATP) methods .
- Control Experiments : Test compound stability under assay conditions (pH, temperature) via LC-MS .
- Statistical Analysis : Apply ANOVA with Tukey’s post-hoc test (p<0.05) to compare replicates and exclude outliers .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
